molecular formula C20H22N2O3S B2804629 methyl 7-(2-(ethylthio)benzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 1448132-07-7

methyl 7-(2-(ethylthio)benzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No.: B2804629
CAS No.: 1448132-07-7
M. Wt: 370.47
InChI Key: QMRDKDRCBATBCZ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely contains a benzamido group and an isoquinoline group, both of which are common in many pharmaceuticals and biologically active compounds .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through transition metal catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds .


Molecular Structure Analysis

The molecular structure of similar compounds is often analyzed using techniques such as IR, 1H NMR, and 13C NMR spectroscopy . These techniques can provide information about the types of bonds and functional groups present in the molecule .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve addition reactions with hydroxyl radicals . These reactions can be influenced by factors such as temperature .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using various analytical techniques. For example, the molecular weight of a similar compound, 2-(Ethylthio)-1H-benzimidazole, is 178.26 .

Scientific Research Applications

Synthetic Chemistry Applications

One core application of compounds related to methyl 7-(2-(ethylthio)benzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is in the field of synthetic chemistry. For instance, Voronin et al. (1969) explored the synthetic pathways in the field of curare alkaloids, demonstrating the utility of similar compounds in the synthesis of complex molecular structures, which can serve as the basis for the development of pharmaceuticals (Voronin et al., 1969). Furthermore, research by Mu et al. (2022) highlighted the use of methyl formate for the radical esterification of unactivated alkenes, indicating the potential of using related compounds as intermediates in organic synthesis (Mu et al., 2022).

Pharmaceutical Research

Compounds in this category also find applications in pharmaceutical research, particularly in the synthesis of novel drug candidates. For example, Gittos et al. (1976) discussed the intramolecular cyclisation of arylalkyl isothiocyanates, leading to the formation of 1-substituted 3,4-dihydroisoquinolines, which are crucial for developing therapeutic agents (Gittos et al., 1976).

Material Science

In the realm of material science, compounds similar to this compound show promise in the development of novel materials. Galunov et al. (2003) investigated the spectral properties and applications of new 7H-benzo[de]pyrazolo[5, 1-a]isoquinolin-7-ones, noting their bright fluorescence and potential as fluorescent markers for biomedical applications (Galunov et al., 2003).

Mechanism of Action

The mechanism of action of similar compounds often involves interactions with biological targets. For example, some benzimidazole derivatives have been found to have medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .

Safety and Hazards

While specific safety and hazard information for this compound is not available, it’s important to handle all chemicals with care and use appropriate safety measures. For similar compounds, safety data sheets are often available and provide important information about potential hazards .

Future Directions

Research into similar compounds is ongoing, with a focus on developing new synthetic approaches and exploring their potential applications in medicine and other fields .

Properties

IUPAC Name

methyl 7-[(2-ethylsulfanylbenzoyl)amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3S/c1-3-26-18-7-5-4-6-17(18)19(23)21-16-9-8-14-10-11-22(20(24)25-2)13-15(14)12-16/h4-9,12H,3,10-11,13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMRDKDRCBATBCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NC2=CC3=C(CCN(C3)C(=O)OC)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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